Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Overview
Description
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its unique structure, which includes a cyclohexene ring with two ester groups attached at the 1 and 2 positions in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate can be synthesized through the Diels-Alder reaction between butadiene and dimethyl maleate. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation . The product is then purified through distillation or recrystallization to achieve high purity levels.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Trans-4-Cyclohexene-1,2-dimethanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can be functionalized to target specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate: Similar structure but with cis configuration.
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl .
Uniqueness
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis counterpart. The trans configuration also affects its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-68-6 | |
Record name | 17673-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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